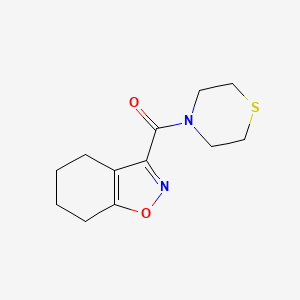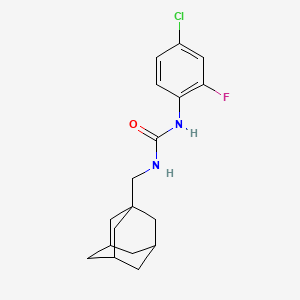![molecular formula C14H15ClN2O2S B4677421 N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea](/img/structure/B4677421.png)
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea
Descripción general
Descripción
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea, also known as AEW541, is a small molecule inhibitor of insulin-like growth factor 1 receptor (IGF-1R). IGF-1R is a transmembrane receptor that plays an important role in cell growth, differentiation, and survival. Overexpression of IGF-1R has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
Mecanismo De Acción
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea exerts its anti-cancer effects by targeting IGF-1R. IGF-1R is a tyrosine kinase receptor that activates multiple signaling pathways involved in cell growth and survival. Binding of IGF-1 to IGF-1R leads to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea inhibits IGF-1R by binding to the ATP-binding site of the receptor, thereby preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and suppress tumor growth in preclinical models of cancer. In addition, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea has been shown to inhibit angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea is its specificity for IGF-1R, which makes it a valuable tool for studying the role of IGF-1R in cancer biology. However, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea has also been shown to inhibit insulin receptor (IR) signaling at higher concentrations, which may limit its use in certain experiments. In addition, N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea has poor solubility in aqueous solutions, which may require the use of organic solvents or other delivery methods.
Direcciones Futuras
For N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea research include the development of more potent and selective IGF-1R inhibitors, as well as the identification of biomarkers that can predict response to IGF-1R inhibition. In addition, the combination of N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea with other cancer therapies, such as immune checkpoint inhibitors, may enhance its therapeutic efficacy. Finally, the role of IGF-1R signaling in non-cancer diseases, such as diabetes and neurodegenerative diseases, warrants further investigation.
Aplicaciones Científicas De Investigación
N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea has been extensively studied for its potential as a cancer therapeutic agent. It has been shown to inhibit the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer. N-[1-(5-chloro-2-thienyl)ethyl]-N'-(2-methoxyphenyl)urea has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.
Propiedades
IUPAC Name |
1-[1-(5-chlorothiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c1-9(12-7-8-13(15)20-12)16-14(18)17-10-5-3-4-6-11(10)19-2/h3-9H,1-2H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWAJHPNOCXCSMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)Cl)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(5-Chlorothiophen-2-yl)ethyl]-3-(2-methoxyphenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(aminosulfonyl)phenyl]-2-{[4-phenyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4677338.png)

![2-(2-chlorophenyl)-7-[3-(dimethylamino)propyl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4677354.png)
![4-ethyl-5-methyl-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4677356.png)
![4-benzyl-N-[3-(methylthio)phenyl]-1-piperidinecarboxamide](/img/structure/B4677361.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-[2-(2-isopropylphenoxy)ethyl]benzamide](/img/structure/B4677375.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B4677379.png)
![4-[({[(3-methylphenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4677380.png)


![3-{[2-(difluoromethyl)-1H-benzimidazol-1-yl]methyl}-N-isopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4677403.png)
![N-(4-acetylphenyl)-N'-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]urea](/img/structure/B4677410.png)
![2-{[(1-allyl-1H-indol-3-yl)methylene]amino}-N-(2-furylmethyl)-3-thiophenecarboxamide](/img/structure/B4677412.png)
![5-{[3-(anilinocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B4677415.png)